4-cyclobutyl-N-[(4-methoxyphenyl)methyl]-1,4-diazepane-1-carboxamide
Description
Properties
IUPAC Name |
4-cyclobutyl-N-[(4-methoxyphenyl)methyl]-1,4-diazepane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O2/c1-23-17-8-6-15(7-9-17)14-19-18(22)21-11-3-10-20(12-13-21)16-4-2-5-16/h6-9,16H,2-5,10-14H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMQPCUSVWVTMAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)N2CCCN(CC2)C3CCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyclobutyl-N-[(4-methoxyphenyl)methyl]-1,4-diazepane-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Diazepane Ring: The diazepane ring can be synthesized through a cyclization reaction involving appropriate diamines and carbonyl compounds under acidic or basic conditions.
Introduction of the Cyclobutyl Group: The cyclobutyl group can be introduced via a cycloaddition reaction or through the use of cyclobutyl halides in substitution reactions.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a Friedel-Crafts alkylation reaction using methoxybenzene and an appropriate alkylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-cyclobutyl-N-[(4-methoxyphenyl)methyl]-1,4-diazepane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups like ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups attached to the diazepane ring or the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted diazepane derivatives.
Scientific Research Applications
Structural Overview
The compound features a diazepane ring with two nitrogen atoms, a cyclobutyl group, and a methoxy-substituted phenyl group. This combination of structural elements contributes to its unique chemical properties and biological activities.
| Structural Feature | Description |
|---|---|
| Diazepane Ring | Seven-membered ring containing two nitrogen atoms. |
| Cyclobutyl Group | Four-membered carbon ring contributing to the compound's reactivity. |
| Methoxy-phenyl Group | Enhances lipophilicity and stability, potentially influencing biological interactions. |
Medicinal Chemistry
- Anticancer Activity : Preliminary studies indicate that this compound may exhibit anticancer properties. Its structural similarities to known anticancer agents suggest potential interactions with cellular pathways involved in tumor growth and metastasis. Research indicates that diazepane derivatives often target specific receptors or enzymes that play roles in cancer progression.
- Antimicrobial Properties : The compound has shown promise in preliminary studies for antimicrobial activity against various pathogens. Similar compounds have demonstrated efficacy in treating infections, indicating that 4-cyclobutyl-N-[(4-methoxyphenyl)methyl]-1,4-diazepane-1-carboxamide could be explored for therapeutic applications in infectious diseases.
- Neurological Applications : Given the diazepane structure, the compound may interact with neurotransmitter systems, potentially leading to applications in treating neurological disorders such as anxiety or depression.
Chemical Synthesis
The compound serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows it to be utilized as a reagent in various organic reactions, facilitating the development of novel compounds with desired properties.
Materials Science
In materials science, this compound can be employed in the production of specialty chemicals and materials with unique properties. Its structural features may enhance the performance of polymers or other materials used in industrial applications.
Anticancer Activity Case Study
A study investigating the anticancer properties of diazepane derivatives highlighted that compounds with structural similarities to this compound exhibited significant cytotoxic effects against several cancer cell lines. The study suggested that these compounds interact with key signaling pathways involved in cell proliferation and apoptosis.
Antimicrobial Activity Case Study
Research on related diazepane compounds showed promising results against bacterial strains resistant to conventional antibiotics. The study indicated that modifications to the phenyl group could enhance antimicrobial potency, suggesting further investigation into this compound for potential therapeutic uses.
Mechanism of Action
The mechanism of action of 4-cyclobutyl-N-[(4-methoxyphenyl)methyl]-1,4-diazepane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity, and influencing cellular processes. For example, it may interact with neurotransmitter receptors in the central nervous system, leading to changes in neuronal signaling and potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-cyclobutyl-N-(4-methoxybenzyl)-1,4-diazepane-1-carboxamide
- N-[(4-methoxyphenyl)methyl]cyclobutanamine
Uniqueness
4-cyclobutyl-N-[(4-methoxyphenyl)methyl]-1,4-diazepane-1-carboxamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for research and development.
Biological Activity
4-Cyclobutyl-N-[(4-methoxyphenyl)methyl]-1,4-diazepane-1-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : CHNO
- Molecular Weight : 273.37 g/mol
- CAS Number : 2176201-90-2
This structure features a cyclobutyl group and a methoxyphenyl moiety, which are significant for its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, primarily related to its interactions with various biological targets.
- Histamine H3 Receptor Antagonism : The compound has been identified as an antagonist of the histamine H3 receptor, which is involved in neurotransmission and has implications for cognitive function and appetite regulation .
- Inhibition of Oncogenic Functions : In studies focusing on cancer biology, it has shown inhibitory effects on the MYC transcription factors, which are critical in regulating cell proliferation and survival . This suggests potential applications in oncology.
- Analgesic Properties : Preliminary studies indicate that derivatives of similar diazepane compounds may possess analgesic properties, potentially acting through modulation of pain pathways .
Research Findings and Case Studies
Several studies have evaluated the biological activity of compounds related to this compound:
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound:
- Absorption : The presence of the cyclobutyl group may enhance lipophilicity, potentially improving absorption rates.
- Metabolism : The compound is likely metabolized via hepatic pathways; however, detailed metabolic studies are required.
- Toxicity : Initial assessments suggest low toxicity levels; however, comprehensive toxicological studies are necessary to confirm safety profiles.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
